molecular formula C12H12O5S B13184754 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one CAS No. 85366-68-3

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Cat. No.: B13184754
CAS No.: 85366-68-3
M. Wt: 268.29 g/mol
InChI Key: XZVWHMOTXCKOQQ-GZMMTYOYSA-N
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Description

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one (CAS 85366-68-3) is a chiral furan-2-one derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C12H12O5S and a molecular weight of 268.29 g/mol, this compound is also known as 6-S-phenyl-6-thio-L-ascorbic acid, indicating its structural relationship to ascorbic acid (Vitamin C) [ citation:1 ]. Compounds possessing the 2(5H)-furanone skeleton are important pharmacophores found in various natural products and drugs, and are known to exhibit a range of bioactivities [ citation:4 ]. The 2(5H)-furanone core is a key structural motif in molecules isolated from plants and marine organisms that show activity against microorganisms and viruses, and have potential in other medical treatments [ citation:4 ]. The specific stereochemistry at the (5R) and (1R) positions is critical for its biological interactions and properties, making it a valuable chiral building block. Researchers utilize this compound and its analogs as versatile intermediates in the synthesis of more complex, biologically active molecules, including those with investigated anticancer and antimicrobial properties [ citation:4 ]. This product is intended for research applications in life sciences and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

85366-68-3

Molecular Formula

C12H12O5S

Molecular Weight

268.29 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-phenylsulfanylethyl]-2H-furan-5-one

InChI

InChI=1S/C12H12O5S/c13-8(6-18-7-4-2-1-3-5-7)11-9(14)10(15)12(16)17-11/h1-5,8,11,13-15H,6H2/t8-,11+/m0/s1

InChI Key

XZVWHMOTXCKOQQ-GZMMTYOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SCC(C2C(=C(C(=O)O2)O)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Synthesis of γ-Butenolides

The core γ-butenolide ring system with defined stereochemistry is often prepared via catalytic asymmetric methods involving:

  • Vinylogous aldol reactions between silyloxyfurans and aldehydes or ketones under chiral organocatalysts or metal-based catalysts.
  • Use of bifunctional catalysts such as cinchona alkaloid-derived thioureas or squaramides to induce high enantio- and diastereoselectivity.
  • Activation of 2(5H)-furanone substrates by silylation and subsequent enolate formation to enable selective C–C bond formation at the γ-position.

This approach allows for the introduction of the hydroxy groups and the chiral center on the butenolide ring with excellent stereocontrol.

Introduction of the Phenylsulfanyl Side Chain

The phenylsulfanyl substituent is typically introduced via nucleophilic substitution or addition reactions involving thiophenol or phenylthiolate anions:

  • Reaction of a suitable hydroxy or halogenated precursor at the side chain position with phenylthiol derivatives.
  • Protection/deprotection strategies to maintain the integrity of the hydroxy groups during sulfur incorporation.
  • Mild reaction conditions to avoid racemization of the chiral centers.

Detailed Preparation Methods

Stepwise Synthetic Route

Step Description Key Reagents/Catalysts Notes
1 Preparation of 2,5-dihydrofuran-2-one core with 3,4-dihydroxy substitution Asymmetric vinylogous aldol reaction of silyloxyfuran with aldehyde; chiral thiourea or squaramide catalyst High diastereo- and enantioselectivity; mild conditions; solvent often THF or ether
2 Formation of the 5-substituted side chain with hydroxy and phenylsulfanyl groups Nucleophilic substitution of a halogenated intermediate with thiophenol or phenylthiolate Protection of hydroxy groups necessary; reaction under inert atmosphere to prevent oxidation
3 Deprotection and purification Acidic or neutral hydrolysis; chromatographic purification Ensures removal of protecting groups and isolation of pure stereoisomer

Catalytic Systems and Reaction Conditions

  • Catalysts: Cinchona alkaloid-derived thioureas and squaramides have proven effective for enantioselective aldol reactions forming the butenolide ring.
  • Solvents: Anhydrous tetrahydrofuran (THF) or ether solvents are preferred to maintain catalyst activity and substrate stability.
  • Temperature: Reactions typically performed at ambient or slightly reduced temperatures to maintain stereochemical integrity.
  • Additives: 2-Propanol or other mild alcohols may be added to improve catalyst turnover and selectivity.

Representative Reaction Scheme (Conceptual)

Silyloxyfuran + Aldehyde
  --(Chiral thiourea catalyst, THF, rt)-->
γ-Butenolide intermediate with 3,4-dihydroxy groups
  --(Halogenation at C5)-->
5-Halogenated butenolide intermediate
  --(Phenylthiol nucleophilic substitution)-->
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Research Findings and Comparative Analysis

Aspect Method 1: Organocatalytic Vinylogous Aldol + Thiol Substitution Method 2: Metal-Catalyzed Asymmetric Synthesis Notes
Stereoselectivity High (ee > 90%) Moderate to high Organocatalysis favored for mildness and selectivity
Yield Moderate to good (50-80%) Variable Depends on substrate and catalyst loading
Scalability Good for lab scale Potentially scalable Organocatalysts are often more cost-effective
Functional Group Tolerance Good Good Protection required for sensitive hydroxy groups
Complexity Multi-step Multi-step Both require careful stereochemical control

Patent and Literature Sources Summary

  • Patents describe synthetic intermediates and methods for preparing related bicyclic and heterocyclic compounds with sulfur substituents, providing insight into protecting group strategies and catalytic conditions.
  • Scholarly reviews emphasize the utility of bifunctional organocatalysts for enantioselective synthesis of butenolides and derivatives, highlighting the importance of catalyst-substrate interactions for stereocontrol.
  • Chemical databases confirm the molecular identity and physicochemical data of the target compound but lack detailed synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfanyl groups play crucial roles in binding to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular structure, physical parameters, and inferred bioactivity.

Table 1: Structural and Physical Comparison of Target Compound and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one (Target) N/A C₁₂H₁₃O₄S 253.07 3,4-dihydroxy, phenylsulfanyl, (1R)-hydroxyethyl N/A
(R)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one 86404-04-8 C₆H₈O₆ 176.12 3,4-dihydroxy, (1R)-dihydroxyethyl 0.88
(R)-5-((S)-1,2-Dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one 28664-35-9 C₇H₁₀O₆ 190.15 4-ethoxy, 3-hydroxy, (1S)-dihydroxyethyl 0.84
3-Hydroxy-4,5-dimethylfuran-2(5H)-one N/A C₅H₆O₃ 114.10 3-hydroxy, 4,5-dimethyl 0.68
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one (Crystal analog) N/A C₁₃H₁₄O₅ 250.24 4-methoxy, 3-phenyl, (1S)-dihydroxyethyl (Monoclinic crystal system, P21 space group) N/A

*Similarity scores (0–1 scale) computed using structural fingerprinting methods (e.g., Tanimoto coefficient) .

Key Observations:

Structural Differences :

  • The target compound uniquely incorporates a phenylsulfanyl group , enhancing lipophilicity compared to analogs with dihydroxyethyl (e.g., 86404-04-8) or methoxy groups (e.g., crystal analog). This substituent may improve membrane permeability or target-specific binding .
  • Stereochemical variations (e.g., 1R vs. 1S in dihydroxyethyl analogs) significantly influence molecular interactions, as seen in the 0.88 vs. 0.84 similarity scores for enantiomeric analogs .

Physical Properties: The crystal analog (C₁₃H₁₄O₅) exhibits a monoclinic crystal system (P21 space group) with unit cell parameters a = 7.5110 Å, b = 4.9298 Å, c = 16.6625 Å, and hydrogen-bonded 2D networks . Such data are absent for the target compound but suggest structural rigidity differences. Lower molecular weight analogs (e.g., 114.10 g/mol for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one) likely exhibit higher solubility but reduced functional complexity .

The phenylsulfanyl group may confer unique interactions with sulfur-binding biological targets .

Biological Activity

The compound (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a member of the furanone family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_4\text{S}

This structure features a furanone ring with hydroxyl groups and a phenylsulfanyl group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with a furanone structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2(5H)-furanones possess activity against various Gram-positive and Gram-negative bacteria. The specific compound has demonstrated effectiveness against:

  • Staphylococcus aureus
  • Bacillus subtilis

The Minimum Inhibitory Concentrations (MICs) for these bacteria have been reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Bacillus subtilis8

These values suggest that the compound is potent against these pathogens, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains of Candida albicans . The synergy observed when combined with standard antifungal agents like fluconazole indicates that the compound could enhance the efficacy of existing treatments. The MIC for fluconazole was reduced by four-fold when used in combination with this furanone derivative .

Study on Wound Infection Treatment

A notable case study involved treating infected skin wounds in rats with a combination of gentamicin and the furanone derivative. The results demonstrated:

  • Improved bacterial decontamination
  • Enhanced wound healing

This study highlights the potential of using this compound in conjunction with traditional antibiotics to combat resistant infections effectively .

The antimicrobial activity of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is believed to involve disruption of bacterial cell wall synthesis and interference with biofilm formation. The presence of hydroxyl groups likely contributes to its binding affinity to bacterial surfaces, enhancing its efficacy .

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